molecular formula C18H20N2O2 B6054783 N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

カタログ番号 B6054783
分子量: 296.4 g/mol
InChIキー: KORSTLMDPYLBMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known as CX-5461, is a small molecule that has gained significant attention in recent years due to its potential applications in cancer treatment. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. Inhibition of RNA polymerase I results in the disruption of ribosome biogenesis and subsequent cell death, making CX-5461 a promising candidate for cancer therapy.

作用機序

N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide works by selectively inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. Inhibition of RNA polymerase I results in the disruption of ribosome biogenesis and subsequent cell death. N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been shown to selectively target cancer cells with high levels of ribosome biogenesis, while sparing normal cells with lower levels of ribosome biogenesis.
Biochemical and Physiological Effects:
N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

実験室実験の利点と制限

One advantage of N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is its selectivity for cancer cells with high levels of ribosome biogenesis, which may reduce side effects associated with traditional chemotherapy. However, N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has also been shown to have limitations in terms of its efficacy and toxicity profile. Further studies are needed to determine the optimal dosing and treatment regimen for N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide.

将来の方向性

There are several future directions for research on N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has also been shown to have potential applications in other diseases, such as neurodegenerative disorders. Further studies are needed to fully understand the mechanisms of action and potential applications of N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide.

合成法

N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves cyclization of a precursor molecule to form the pyrroloquinoline core, followed by functionalization of the cyclohexyl group to introduce the carboxamide moiety. The final product is obtained through purification by column chromatography and crystallization.

科学的研究の応用

N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been extensively studied for its potential applications in cancer treatment. Preclinical studies have shown promising results in a variety of cancer types, including breast, ovarian, and pancreatic cancer. N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been shown to selectively target cancer cells with high levels of ribosome biogenesis, while sparing normal cells with lower levels of ribosome biogenesis.

特性

IUPAC Name

N-cyclohexyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17-14-8-4-5-12-9-10-20(16(12)14)11-15(17)18(22)19-13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORSTLMDPYLBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CN3CCC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。